Ethyl 3-(3-aminophenyl)propanoate hydrochloride
Description
Historical Context and Development
Ethyl 3-(3-aminophenyl)propanoate hydrochloride (CAS 99255-43-3) emerged as a structurally significant aromatic amino ester derivative in the early 21st century. Its synthesis was first reported in 2011 by Nagel, Radau, and Link, who developed a streamlined two-step process involving a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum’s acid in triethylammonium formate (TEAF), followed by stannous chloride-mediated reduction and simultaneous esterification. This method addressed prior inefficiencies in synthesizing meta-substituted phenylpropanoates, achieving a 71% yield and eliminating the need for intermediate isolation. The compound’s development paralleled advancements in reducing nitro groups under mild conditions, leveraging stannous chloride’s dual role as a Lewis acid and reducing agent.
Key milestones include its adoption in pharmaceutical intermediate synthesis and its recognition as a versatile building block for heterocyclic compounds. Structural characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed the presence of the ester (–COO–) and protonated amino (–NH3⁺Cl⁻) groups, distinguishing it from non-hydrochloride analogs.
Significance in Aromatic Amino Ester Chemistry
Aromatic amino esters like this compound occupy a critical niche in organic synthesis due to their bifunctional reactivity. The compound’s ester group enables nucleophilic acyl substitutions, while the meta-aminophenyl moiety participates in electrophilic aromatic substitutions and coupling reactions. Its hydrochloride form enhances solubility in polar solvents, facilitating use in aqueous-phase reactions.
Table 1: Key Reactivity Pathways of this compound
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Acylation | Acetic anhydride, base | Amide derivatives |
| Suzuki-Miyaura coupling | Pd catalyst, aryl boronic acid | Biarylpropanoate scaffolds |
| Reductive amination | NaBH3CN, aldehydes | Secondary amine derivatives |
The compound’s utility extends to synthesizing α,α-disubstituted α-amino acids, a class of molecules with enhanced conformational stability in peptide design. For instance, its incorporation into β-sheet mimetics demonstrates its role in modulating peptide secondary structures.
Relationship to Other Meta-Substituted Phenylpropanoates
This compound exhibits distinct electronic and steric properties compared to ortho- and para-substituted analogs.
Table 2: Comparative Analysis of Substituted Phenylpropanoates
The meta-substitution pattern reduces steric strain compared to ortho isomers, enabling broader participation in cycloadditions. Conversely, para-substituted analogs exhibit stronger electronic conjugation, favoring applications in conductive polymers. The hydrochloride form’s crystallinity further differentiates it from neutral esters, as evidenced by its 97% purity and white-to-yellow solid state.
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,2,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMTTDXTUGRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Knoevenagel Condensation and Reduction Route
One of the most efficient synthetic routes reported involves a tandem Knoevenagel condensation followed by alkylidene reduction and esterification steps:
Step 1: Knoevenagel Condensation
3-Nitrobenzaldehyde is reacted with Meldrum’s acid in the presence of triethylammonium formate (TEAF) as a solvent system. This forms an intermediate nitrophenyl-substituted propanoic acid derivative.Step 2: Reduction and Esterification
The intermediate 3-(3-nitrophenyl)propanoic acid is reduced using stannous chloride in ethanol. Stannous chloride acts dually as a reducing agent for the nitro group and as a Lewis acid catalyst facilitating simultaneous esterification of the carboxylic acid to the ethyl ester. This step yields ethyl 3-(3-aminophenyl)propanoate.Step 3: Hydrochloride Salt Formation
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and handling properties.
- Short and effective synthesis with good yields.
- Simultaneous reduction and esterification reduce the number of purification steps.
- Purity >95% by HPLC.
- Yield approximately 70-80% for the combined steps.
One-Pot Malonic Acid and Ammonium Acetate Condensation Route
An alternative method employs a one-pot condensation of benzaldehyde derivatives with malonic acid and ammonium acetate, followed by esterification and salt formation:
Step 1: Condensation
Benzaldehyde (specifically 3-aminobenzaldehyde or protected derivatives) is reacted with malonic acid and ammonium acetate in ethanol or methanol at elevated temperatures (~50 °C) to form the corresponding 3-aminophenylpropionic acid.Step 2: Esterification and Chlorination
The reaction mixture is cooled, and thionyl chloride is added dropwise. The mixture is refluxed for 16-17 hours to promote esterification (to ethyl or methyl esters) and chlorination, facilitating conversion to the hydrochloride salt.Step 3: Workup
The reaction mixture is neutralized to pH 6-7 using sodium hydroxide solution, and the organic layer is extracted with dichloromethane. Concentration of the organic phase yields the ester hydrochloride salt as a colorless oil or solid.
| Parameter | Ethyl Ester Route | Methyl Ester Route |
|---|---|---|
| Solvent | Ethanol | Methanol |
| Temperature (Condensation) | 50 °C | 50 °C |
| Reflux Time (Chlorination) | 16 hours | 17 hours |
| Yield | 78% | 58% |
| Purity (HPLC) | 98% | 98% |
This method is advantageous for its one-pot convenience and relatively high purity but requires longer reflux times and careful pH control.
Industrial and Scale-Up Considerations
For industrial production, the synthesis routes are optimized for scale, yield, and purity:
- Use of continuous flow reactors for controlled temperature and reaction time.
- Optimization of reagent stoichiometry to minimize by-products.
- Use of stannous chloride reduction in ethanol to combine reduction and esterification steps efficiently.
- Final conversion to hydrochloride salt by bubbling HCl gas or treating with concentrated hydrochloric acid in an appropriate solvent.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Tandem Knoevenagel + Reduction | 3-Nitrobenzaldehyde, Meldrum’s acid, Stannous chloride, Ethanol | TEAF solvent, reduction at reflux | 70-80 | >95 | Simultaneous reduction and esterification |
| One-Pot Malonic Acid Condensation | Benzaldehyde, Malonic acid, Ammonium acetate, Thionyl chloride, Ethanol | 50 °C condensation, reflux 16-17 h | 58-78 | 98 | One-pot, requires pH adjustment |
| Industrial Scale Optimization | Similar to above with flow reactors | Controlled temperature, continuous flow | >75 | >97 | Emphasis on scalability and purity |
Research Findings and Notes
- The use of stannous chloride in ethanol is critical for efficient simultaneous reduction and esterification, acting as both reducing agent and Lewis acid catalyst.
- The one-pot method using malonic acid and ammonium acetate is versatile and can be adapted for methyl or ethyl esters by changing the alcohol solvent.
- Hydrochloride salt formation improves the compound’s stability, handling, and solubility, which is essential for pharmaceutical applications.
- Analytical characterization typically includes HPLC purity assessment, NMR spectroscopy confirming chemical shifts consistent with the expected structure, and melting point determination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-(3-hydroxyphenyl)propanoate hydrochloride.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Ethyl 3-(3-aminophenyl)propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active 3-aminophenylpropanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 3-(3-aminophenyl)propanoate hydrochloride belongs to a class of substituted phenylpropanoate hydrochlorides. Key analogues include:
Key Observations :
- Substituent Impact : Fluorine (electron-withdrawing) and methyl (electron-donating) groups alter electronic properties, affecting reactivity and bioavailability .
- Solubility Trends : Hydrochloride salts generally exhibit moderate water solubility, but bulky substituents (e.g., methoxyphenyl) reduce it, favoring organic solvents .
Physicochemical Properties
Note: The hydrochloride salt in all compounds improves crystallinity and shelf life.
Biological Activity
Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a compound of significant interest in the fields of chemistry and biology due to its diverse applications and biological activities. This article provides an in-depth examination of its biological activity, mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
This compound is an organic compound characterized by the presence of an amino group in the meta position relative to the ethyl ester group. It is synthesized through various methods that typically involve the reaction of 3-aminobenzoic acid with ethyl acrylate or similar reagents under controlled conditions. The resulting compound serves as a versatile intermediate in organic synthesis.
Biological Applications
1. Enzyme-Substrate Interactions:
The compound has been employed in studies investigating enzyme-substrate interactions. Its amino group can form hydrogen bonds with enzyme active sites, influencing enzymatic activity and specificity. This property makes it a valuable tool in biochemical research, particularly in understanding enzyme mechanisms.
2. Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial activities. For instance, studies have demonstrated that modifications to the amino group can enhance its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3. Antioxidant Activity:
Preliminary investigations reveal that this compound may possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The presence of the amino group allows for interactions that can neutralize free radicals, thereby protecting cellular components from damage .
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding: The amino group facilitates hydrogen bonding with biological targets, modulating their function.
- Hydrolysis: The ester bond can be hydrolyzed to release the active 3-aminophenylpropanoic acid, which may further interact with cellular receptors or enzymes, enhancing its biological effects.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Variations in the substitution pattern on the phenyl ring were shown to affect potency, highlighting the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds such as:
| Compound | Key Differences |
|---|---|
| Ethyl 3-(4-aminophenyl)propanoate | Amino group in para position; different reactivity |
| Ethyl 3-(3-hydroxyphenyl)propanoate | Hydroxyl group instead of amino; altered biological activity |
| Ethyl 3-(2-amino-phenyl)propanoate | Amino group in ortho position; steric effects influence activity |
This comparison illustrates how positional changes of functional groups can significantly alter the biological properties of similar compounds.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(3-aminophenyl)propanoate hydrochloride?
The synthesis typically involves hydrolysis of an ester precursor under basic conditions followed by acidification. For example:
- Step 1: Hydrolyze ethyl 3-(4-aminophenyl)propanoate with NaOH (1:1 molar ratio) in water at 25–50°C for 1 hour.
- Step 2: Acidify the mixture with concentrated HCl to precipitate the product.
- Step 3: Purify via hot ethanol recrystallization to remove NaCl byproducts, achieving ~91% yield .
Optimization may include adjusting reaction time, temperature, or solvent polarity to improve purity.
Q. How is the compound characterized post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and ester/amine functional groups.
- HPLC-MS for purity assessment (≥95% by area under the curve) and molecular weight verification.
- Elemental analysis to validate C, H, N, and Cl content against theoretical values .
Q. What purification methods are effective for this compound?
- Recrystallization in ethanol or methanol to remove inorganic salts.
- Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) for resolving ester hydrolysis byproducts.
- Ion-exchange chromatography to isolate the hydrochloride salt form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays).
- Structural analogs analysis: Test derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
- Batch consistency checks: Use HPLC to verify compound purity (>99%) and rule out impurity-driven effects .
Q. What methodologies determine binding affinity to pharmacological targets?
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serotonin receptors) on a sensor chip and measure real-time binding kinetics (KD values).
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-receptor interactions to calculate stoichiometry and affinity .
- Molecular docking simulations: Use software like AutoDock Vina to predict binding modes and validate with mutagenesis studies .
Q. How does structural modification impact pharmacokinetic properties?
- Ester vs. carboxylic acid forms: Ethyl esters enhance lipophilicity (logP +1.2 vs. carboxylic acid), improving blood-brain barrier penetration. Hydrolysis in vivo converts esters to active acids .
- Amino group substitution: Methylamino analogs (e.g., benzyl 3-(methylamino)propanoate) show higher basicity (pKa ~9.5) than primary amines, altering solubility and receptor interactions .
Comparative Structural Analysis
| Compound Name | Structural Variation | Key Impact on Activity | Reference |
|---|---|---|---|
| Venlafaxine Hydrochloride | Dimethylamino and methoxyphenyl | SNRI activity; higher metabolic stability | |
| Benzyl 3-(methylamino)propanoate | Methylamino group | Enhanced receptor selectivity | |
| 3-(4-Acetylphenyl)-2-aminopropanoate | Acetyl substituent | Alters enzyme inhibition potency |
Data Contradiction Case Study
Observed discrepancy: Ethyl 3-(3-aminophenyl)propanoate shows variable IC₅₀ values (10–50 μM) in COX-2 inhibition assays.
Resolution:
Verify enzyme source (recombinant vs. tissue-extracted COX-2).
Control for solvent effects (DMSO >0.1% may inhibit activity).
Compare with structurally rigid analogs to assess conformational flexibility’s role .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
